molecular formula C7H5N3O2 B1197101 2-Nitro-1H-benzo[d]imidazole CAS No. 5709-67-1

2-Nitro-1H-benzo[d]imidazole

Cat. No.: B1197101
CAS No.: 5709-67-1
M. Wt: 163.13 g/mol
InChI Key: KRTDQDCPEZRVGC-UHFFFAOYSA-N
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Description

2-Nitro-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring with a nitro group at the second position. This compound is part of the benzimidazole family, which is known for its wide range of biological and pharmacological activities.

Biochemical Analysis

Biochemical Properties

2-Nitrobenzimidazole plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as protein kinase 2, by binding to their active sites and altering their function . Additionally, 2-Nitrobenzimidazole can interact with nucleic acids, potentially interfering with DNA replication and transcription processes . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases caused by aberrant enzyme activity or genetic mutations.

Cellular Effects

The effects of 2-Nitrobenzimidazole on various cell types and cellular processes are profound. In cancer cells, 2-Nitrobenzimidazole has been observed to induce apoptosis, or programmed cell death, by activating specific signaling pathways . This compound can also affect gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival . Furthermore, 2-Nitrobenzimidazole has been shown to disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux .

Molecular Mechanism

At the molecular level, 2-Nitrobenzimidazole exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to the active sites of enzymes, leading to their inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, 2-Nitrobenzimidazole can interact with DNA and RNA, potentially causing mutations or inhibiting the transcription and translation processes . These molecular interactions underscore the compound’s potential as a versatile therapeutic agent.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-Nitrobenzimidazole in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Nitrobenzimidazole is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to the breakdown of the compound, reducing its efficacy . In in vitro and in vivo studies, the long-term effects of 2-Nitrobenzimidazole on cellular function have been observed, including sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-Nitrobenzimidazole vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inhibiting microbial infections . At higher doses, 2-Nitrobenzimidazole can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

2-Nitrobenzimidazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic interactions can affect the overall metabolic flux and alter the levels of key metabolites, influencing cellular function and homeostasis .

Transport and Distribution

The transport and distribution of 2-Nitrobenzimidazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux pumps, such as P-glycoprotein, which can affect its intracellular concentration and localization . Additionally, 2-Nitrobenzimidazole can bind to plasma proteins, influencing its distribution and bioavailability in different tissues . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-Nitrobenzimidazole is essential for its activity and function. The compound has been shown to localize in the nucleus, where it can interact with DNA and RNA, affecting gene expression and transcription processes . Additionally, 2-Nitrobenzimidazole can be found in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic pathways . The targeting signals and post-translational modifications that direct 2-Nitrobenzimidazole to specific cellular compartments are critical for its biological activity and therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitro-1H-benzo[d]imidazole can be synthesized through various methods. One common method involves the nitration of benzimidazole using a mixture of nitric acid and sulfuric acid. Another method involves the reduction of 2-nitroaniline followed by cyclization with formic acid, iron powder, and ammonium chloride . These reactions typically occur under controlled conditions to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of 2-nitrobenzimidazole often involves large-scale nitration processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Nitro-1H-benzo[d]imidazole can be compared with other nitro-substituted benzimidazoles and related compounds:

These comparisons highlight the unique properties of 2-nitrobenzimidazole, such as its stability and reactivity, which make it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTDQDCPEZRVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205706
Record name 2-Nitrobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5709-67-1
Record name 2-Nitro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5709-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrobenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005709671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002703981
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Nitrobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 2-Nitrobenzimidazole as a radiosensitizer?

A: While the exact mechanism is not fully elucidated in the provided research, 2-Nitrobenzimidazole likely functions as a hypoxic cell radiosensitizer. [] This means it enhances the effectiveness of radiation therapy in cancer cells that have low oxygen levels (hypoxic). These hypoxic cells are often more resistant to radiation than well-oxygenated cells. Further research is needed to determine the precise molecular interactions involved.

Q2: What are the limitations of using 2-Nitrobenzimidazole as a radiosensitizer based on current research?

A: Research indicates some limitations to 2-Nitrobenzimidazole's use. Toxicity is a concern; in mice, doses of 100 mg/kg elicited acute toxic signs, partially attributed to the high pH of the injection solution. [] Additionally, while 2-Nitrobenzimidazole shows promise in enhancing tumor response to radiation in vivo, its effectiveness peaks within a short timeframe after administration (5-10 minutes), requiring precise timing for treatment. [] Further investigation into its pharmacokinetic properties and potential long-term effects is necessary.

Q3: What are the future directions for research on 2-Nitrobenzimidazole and its analogs?

A3: Future research should focus on several key areas:

  • Improved Drug Delivery: Strategies to improve the delivery of 2-Nitrobenzimidazole specifically to tumor tissues could enhance its efficacy and reduce potential side effects. []
  • Structure-Activity Relationship Studies: Exploring structural modifications to the 2-Nitrobenzimidazole scaffold could lead to the discovery of analogs with improved potency, pharmacokinetic properties, and lower toxicity. []

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